molecular formula C6H10N2OS B161743 2-Ethylaminothiazol-4-ylmethanol CAS No. 126533-85-5

2-Ethylaminothiazol-4-ylmethanol

Cat. No. B161743
CAS RN: 126533-85-5
M. Wt: 158.22 g/mol
InChI Key: JAOCXGVSYDSOED-UHFFFAOYSA-N
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Description

2-Ethylaminothiazol-4-ylmethanol (ETM) is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential as a drug candidate. ETM is a thiazole derivative that has shown promising results in preclinical studies as an anti-inflammatory and anti-cancer agent.

Mechanism of Action

The exact mechanism of action of 2-Ethylaminothiazol-4-ylmethanol is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. This compound also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is upregulated in inflammation and cancer. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile in preclinical studies. In animal models, this compound has been well-tolerated at doses up to 100 mg/kg/day. This compound has also been shown to have a good pharmacokinetic profile, with a half-life of around 4 hours and good bioavailability.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Ethylaminothiazol-4-ylmethanol is its broad-spectrum activity against various diseases, including cancer, inflammation, and infectious diseases. This compound also has a low toxicity profile, making it a promising drug candidate. However, one of the limitations of this compound is its relatively low yield during synthesis, which can make it difficult to produce large quantities for preclinical and clinical studies.

Future Directions

There are several future directions for 2-Ethylaminothiazol-4-ylmethanol research. One area of interest is the development of this compound derivatives with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of this compound as a potential treatment for other diseases, such as neurodegenerative diseases and metabolic disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its therapeutic potential.

Scientific Research Applications

2-Ethylaminothiazol-4-ylmethanol has been extensively studied for its potential as a drug candidate in various diseases, including cancer, inflammation, and infectious diseases. In preclinical studies, this compound has shown promising results as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also demonstrated anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. In addition, this compound has shown potential as an anti-viral agent by inhibiting the replication of several viruses, including herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus type 1 (HIV-1).

properties

CAS RN

126533-85-5

Molecular Formula

C6H10N2OS

Molecular Weight

158.22 g/mol

IUPAC Name

[2-(ethylamino)-1,3-thiazol-4-yl]methanol

InChI

InChI=1S/C6H10N2OS/c1-2-7-6-8-5(3-9)4-10-6/h4,9H,2-3H2,1H3,(H,7,8)

InChI Key

JAOCXGVSYDSOED-UHFFFAOYSA-N

SMILES

CCNC1=NC(=CS1)CO

Canonical SMILES

CCNC1=NC(=CS1)CO

synonyms

4-Thiazolemethanol, 2-(ethylamino)-

Origin of Product

United States

Synthesis routes and methods

Procedure details

The reaction described in Preparation 17 was repeated but using 10 g of ethyl 2-ethylaminothiazole-4-carboxylate, 3.8 g of sodium borohydride, 70 ml of methanol and 150 ml of tetrahydrofuran, giving the title compound as a yellow oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

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